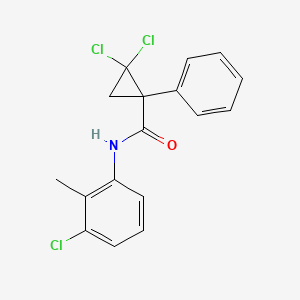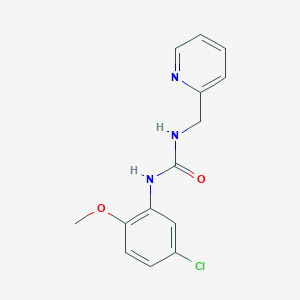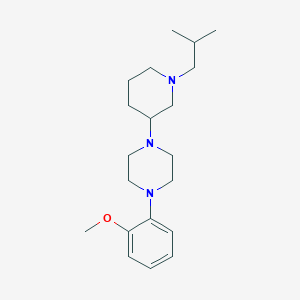
6-bromo-2-phenyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-phenyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. This compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 6-bromo-2-phenyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of the P-glycoprotein efflux pump, leading to increased accumulation of chemotherapeutic agents in cancer cells and enhanced cytotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor activity in vitro against various cancer cell lines. Additionally, this compound has been shown to modulate the activity of the P-glycoprotein efflux pump, which is involved in drug resistance in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-bromo-2-phenyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its potential as a modulator of the P-glycoprotein efflux pump, which is involved in drug resistance in cancer cells. However, a limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 6-bromo-2-phenyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One potential direction is to investigate its potential as a modulator of other drug efflux pumps, which may be involved in drug resistance in cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its use in cancer therapy. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
Méthodes De Synthèse
The synthesis of 6-bromo-2-phenyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-bromo-2-chloroquinoline-4-carboxylic acid with 3-pyridinemethanamine and phenylboronic acid in the presence of a palladium catalyst. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
6-bromo-2-phenyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential as a modulator of the P-glycoprotein efflux pump, which is involved in drug resistance in cancer cells.
Propriétés
IUPAC Name |
6-bromo-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O/c23-17-8-9-20-18(11-17)19(12-21(26-20)16-6-2-1-3-7-16)22(27)25-14-15-5-4-10-24-13-15/h1-13H,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOXJPLVFZLKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-fluoro-4-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6028833.png)
![3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide](/img/structure/B6028836.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6028844.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B6028856.png)
![2-methoxy-5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B6028864.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6028876.png)
![6-(1-pyrrolidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6028904.png)
![(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6028912.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B6028920.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,6-hexanediamine dihydrochloride](/img/structure/B6028928.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6028934.png)